

# 5-Amino-2-morpholinobenzonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Amino-2-morpholinobenzonitrile

Cat. No.: B1281424 Get Quote

CAS Number: 78252-12-7 Molecular Formula: C11H13N3O Molecular Weight: 203.24 g/mol [1]

This technical guide provides a comprehensive overview of **5-Amino-2-morpholinobenzonitrile**, a key chemical intermediate with significant potential in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, and its emerging role in the synthesis of targeted kinase inhibitors.

## Physicochemical and Pharmacological Profile

While extensive experimental data for **5-Amino-2-morpholinobenzonitrile** is not broadly published, the available information, primarily from patents and chemical suppliers, is summarized below. It is important to note that this compound is primarily utilized as an intermediate in the synthesis of more complex, pharmacologically active molecules.



| Property          | Value                         | Reference/Source |
|-------------------|-------------------------------|------------------|
| CAS Number        | 78252-12-7                    |                  |
| Molecular Formula | С11Н13N3O                     | [1]              |
| Molecular Weight  | 203.24 g/mol                  | [1]              |
| Melting Point     | 137-138 °C                    | [2]              |
| Appearance        | Crystalline solid             | [2]              |
| Solubility        | Soluble in water and alcohol. | [1][3]           |
| Purity            | Typically available at ≥95%   | [4]              |
| Toxicology Data   | Not publicly available        |                  |

## **Synthesis Protocol**

The synthesis of **5-Amino-2-morpholinobenzonitrile** has been described in the patent literature as a straightforward two-component reaction. The following protocol is based on the methodology outlined in patent CA2362381C.[2]

#### Reaction Scheme:



Click to download full resolution via product page

Synthesis of **5-Amino-2-morpholinobenzonitrile**.

#### Materials:

• 2-Chloro-5-nitrobenzonitrile (16.7 g)



- Morpholine (16.0 g)
- Ethanol (300 ml)

#### Procedure:

- To a suitable reaction vessel, add 2-Chloro-5-nitrobenzonitrile and morpholine to 300 ml of ethanol.
- Stir the mixture at refluxing temperature for 1 hour.
- After the reaction is complete, evaporate the solvent under reduced pressure.
- The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and n-hexane, to yield the final product.

Product Confirmation: The identity and purity of the synthesized **5-Amino-2-morpholinobenzonitrile** can be confirmed by its melting point, which is reported to be in the range of 137-138 °C.[2]

## Application in Drug Discovery: A Precursor to Kinase Inhibitors

**5-Amino-2-morpholinobenzonitrile** is not typically investigated for its own biological activity but rather serves as a crucial starting material for the synthesis of potent and selective kinase inhibitors. Patents have identified this compound as a key intermediate in the development of inhibitors for several important kinases, including Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK).[5][6]

These kinases are implicated in a wide array of human diseases, highlighting the therapeutic potential of compounds derived from this morpholinobenzonitrile core:

Autoimmune and Inflammatory Diseases: SYK plays a critical role in the signaling pathways
of immune cells. Its inhibition is a promising strategy for treating conditions like rheumatoid
arthritis and other autoimmune disorders.



- Neurodegenerative Diseases: LRRK2 has been genetically linked to an increased risk of Parkinson's disease.[5] Inhibitors of LRRK2 are being actively researched as potential treatments for Parkinson's and other neurodegenerative conditions like Alzheimer's disease.
   [5][6]
- Cancer: Aberrant kinase activity is a hallmark of many cancers. SYK overexpression, for instance, has been reported in certain types of lymphoma.[5]

The morpholine and amino groups on the **5-Amino-2-morpholinobenzonitrile** scaffold provide versatile handles for medicinal chemists to elaborate upon, enabling the synthesis of diverse libraries of compounds for screening against various kinase targets.

## **Potential Signaling Pathway Involvement**

Given its role as a precursor to SYK inhibitors, it is valuable to visualize the signaling pathway in which these downstream products may act. The following diagram illustrates a simplified representation of the SYK signaling cascade, a key pathway in immune cell activation.





Click to download full resolution via product page

Potential influence on the SYK signaling pathway.

This diagram illustrates that upon B-cell receptor engagement, SYK is recruited and activated, leading to the phosphorylation of downstream targets like PLCy, VAV, and PI3K. This cascade ultimately results in immune cell activation. Inhibitors synthesized from **5-Amino-2-**



**morpholinobenzonitrile** could potentially block the activity of SYK, thereby disrupting this signaling pathway and mitigating the inflammatory response.

### Conclusion

**5-Amino-2-morpholinobenzonitrile** is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups make it an important precursor for the development of targeted therapies, particularly kinase inhibitors. While comprehensive data on the compound itself is limited, its documented utility in the synthesis of inhibitors for key kinases like SYK and LRRK2 underscores its significance for research and development in oncology, immunology, and neurodegenerative diseases. Further exploration of derivatives from this core structure holds considerable promise for the discovery of novel and effective therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. 5-Amino-2-morpholinobenzonitrile [myskinrecipes.com]
- 2. 5-Amino-2-chlorobenzotrifluoride | CAS#:320-51-4 | Chemsrc [chemsrc.com]
- 3. Morpholine Derivatives Pharmaceutical Intermediates (17) [myskinrecipes.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. EP2699572A1 Heterocyclic compounds as kinase inhibitors Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [5-Amino-2-morpholinobenzonitrile: A Technical Guide for Drug Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281424#5-amino-2-morpholinobenzonitrile-cas-78252-12-7]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com